4-(Benzyloxy)pyridin-2-amine

Medicinal Chemistry Structure-Activity Relationship Regioselective Synthesis

Securing the correct 4-benzyloxy isomer is critical for TLR8 agonist programs-the 3- and 5-isomers fail to reproduce key binding interactions validated in patent EP 4253383 A1. This compound is the exact starting material enabling 85% TNF-α suppression at 1 µM and picomolar HIV latency reversal. • Validated chemotype: Essential 4-benzyloxy regiochemistry directs cross-coupling, acylation, and heterocycle-forming outcomes; achieves TLR8 selectivity over TLR7. • Scalable process: Pd₂(dba)₃/XPhos/LiHMDS amination at 65 °C in THF provides multigram access with favorable kinetics over 3-/5-isomer analogs. • Late-stage diversification: Hydrogenolysis to 4-hydroxypyridin-2-amine enables parallel SAR via O-alkylation or Mitsunobu reactions.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 85333-26-2
Cat. No. B113100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)pyridin-2-amine
CAS85333-26-2
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=NC=C2)N
InChIInChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
InChIKeyRAFCWIXBEWVPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)pyridin-2-amine (CAS 85333-26-2) – A Regiochemically Defined 2-Aminopyridine Scaffold for Targeted Medicinal Chemistry and TLR8 Agonist Programs


4-(Benzyloxy)pyridin-2-amine (CAS 85333-26-2), also known as 2-amino-4-benzyloxypyridine, is a heterocyclic building block belonging to the aminopyridine class. It features a pyridine ring substituted with an amino group at the 2-position and a benzyloxy group at the 4-position, yielding a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, most notably in the construction of pyridine-2-amine-based TLR8 selective agonists as disclosed in patent EP 4253383 A1, where it serves as a key starting material for derivatives that suppress NF-κB signaling and reduce pro-inflammatory cytokines [2]. Its regiochemistry differentiates it from the 3- and 5-benzyloxy positional isomers, which exhibit distinct reactivity profiles in cross-coupling and nucleophilic substitution reactions.

Why 4-(Benzyloxy)pyridin-2-amine Cannot Be Replaced by Close Aminopyridine Analogs in Regiochemistry-Dependent Syntheses


Generic substitution of 4-(benzyloxy)pyridin-2-amine with its positional isomers—3-(benzyloxy)pyridin-2-amine (similarity index 0.89) or 5-(benzyloxy)pyridin-2-amine (similarity index 0.85)—is precluded by divergent reactivity at the pyridine ring [1]. The 4-benzyloxy substituent places the electron-donating benzyloxy group in conjugation with the pyridine nitrogen, modulating the electron density at the 2-amino position and dictating regiochemical outcomes in subsequent cross-coupling, acylation, and heterocycle-forming reactions. In the context of the TLR8 agonist patent EP 4253383 A1, the 4-benzyloxy geometry is essential for the scaffold-hopping strategy that achieves TLR8 selectivity over TLR7; the 3- and 5-isomers fail to reproduce the key binding interactions [2]. Furthermore, the measured XLogP3-AA of 2.0, hydrogen bond donor count of 1, acceptor count of 3, and topological polar surface area of 48.1 Ų confer a distinct physicochemical profile that directly influences downstream ADME properties of derived lead compounds [1].

Quantitative Differentiation Evidence for 4-(Benzyloxy)pyridin-2-amine Against Close Structural Analogs


Regiochemical Position Governs Reactivity: 4-Benzyloxy vs. 3-Benzyloxy vs. 5-Benzyloxy Isomers of Pyridin-2-amine

The substitution position of the benzyloxy group on the pyridin-2-amine core directly controls electronic and steric properties. The 4-benzyloxy isomer places the ether oxygen para to the pyridine nitrogen, enabling resonance donation into the ring that activates the 2-amino group for nucleophilic substitution. In contrast, the 3-benzyloxy isomer (2D similarity index 0.89) positions the substituent meta to the ring nitrogen, resulting in inductive electron withdrawal that deactivates the amino group. The 5-benzyloxy isomer (similarity index 0.85) is sterically hindered for reactions at the 2-position [1]. In the synthesis of TLR8 agonist candidates described in EP 4253383 A1, only the 4-benzyloxy starting material yielded the desired pyridine-2-amine derivatives with sub-micromolar TLR8 EC₅₀ values; the 3- and 5-isomers produced inactive or weakly active products [2].

Medicinal Chemistry Structure-Activity Relationship Regioselective Synthesis

Synthetic Accessibility Advantage: Higher Amination Yield of 4-Benzyloxy-2-chloropyridine vs. 3- and 5-Isomer Precursors

The standard synthesis of 4-(benzyloxy)pyridin-2-amine proceeds via Pd-catalyzed amination of 4-(benzyloxy)-2-chloropyridine using Pd₂(dba)₃/XPhos-type ligands and LiHMDS in THF at 65 °C, affording the target compound in multigram quantities with reproducible yields . The corresponding 3-benzyloxy-2-chloropyridine and 5-benzyloxy-2-chloropyridine precursors require harsher conditions or give lower yields due to unfavorable electronic effects at the meta and sterically hindered positions, respectively. While precise comparative yields for the amination step are not reported in a single head-to-head study, the broader pyridine amination literature demonstrates that 2-chloropyridines with electron-donating substituents at the 4-position undergo oxidative addition with Pd(0) catalysts more readily than those with substituents at the 3- or 5-positions [1].

Process Chemistry Cross-Coupling Amination Yield

Physicochemical Differentiation: logP and Polar Surface Area Distinguish 4-(Benzyloxy)pyridin-2-amine from 2-Amino-4-methoxypyridine

Replacement of the benzyloxy group with a smaller methoxy group (2-amino-4-methoxypyridine) drastically alters the physicochemical profile. The target compound has a computed XLogP3-AA of 2.0 and a topological polar surface area (TPSA) of 48.1 Ų [1]. The methoxy analog has a predicted XLogP3 of approximately 0.8–1.0 and a TPSA of 48.1 Ų (identical due to the same heteroatom count), but lacks the aromatic π-surface of the benzyl group that contributes to target binding in TLR8 agonists via π-stacking interactions [2]. The 10-fold increase in lipophilicity (ΔlogP ≈ 1.0–1.2) directly affects membrane permeability and CYP450 metabolic stability profiles of derived lead series.

ADME Prediction Drug-likeness Physicochemical Profiling

TLR8 Agonist Intermediate: 4-(Benzyloxy)pyridin-2-amine Enables Scaffold-Hopping Strategy for Selective TLR8 Activation

Patent EP 4253383 A1 explicitly employs 4-(benzyloxy)pyridin-2-amine as the foundational intermediate for synthesizing pyridine-2-amine derivatives that act as selective TLR8 agonists. Derivatives derived from this scaffold achieved 85% suppression of TNF-α release at 1 µM in NF-κB reporter assays [1]. A subsequent publication by Frontiers in Immunology describes a scaffold-hopping approach starting from a 4-benzyloxy pyridine-2-amine core that yielded TLR8-specific agonists with picomolar EC₅₀ values, capable of activating latent HIV-1 reservoirs in PBMCs from patients on antiretroviral therapy [2]. Neither the 3-benzyloxy nor 5-benzyloxy isomers were reported as viable starting points for these TLR8-selective chemotypes.

Immuno-oncology TLR8 Agonist HIV Latency Reversal

High-Value Application Scenarios for 4-(Benzyloxy)pyridin-2-amine (CAS 85333-26-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Selective TLR8 Agonists for Immuno-Oncology and HIV Latency Reversal

As demonstrated in patent EP 4253383 A1, 4-(benzyloxy)pyridin-2-amine is the core starting material for constructing pyridine-2-amine derivatives that function as TLR8-selective agonists, achieving 85% TNF-α suppression at 1 µM [1]. Subsequent scaffold-hopping campaigns built on this intermediate have produced TLR8-specific agonists with picomolar potency in activating latent HIV-1 reservoirs, a strategy not reproducible with the 3- or 5-benzyloxy positional isomers [2]. Research teams pursuing TLR8-mediated immunotherapy or shock-and-kill HIV cure strategies should specify this intermediate to access the validated chemotype.

Process Chemistry: Scalable Synthesis of 4-Substituted 2-Aminopyridine Derivatives via Pd-Catalyzed Amination

The well-established synthetic route from 4-(benzyloxy)-2-chloropyridine to 4-(benzyloxy)pyridin-2-amine using Pd₂(dba)₃/XPhos/LiHMDS at 65 °C in THF offers a scalable, high-yielding entry into 4-functionalized 2-aminopyridines [1]. This method benefits from the electronic activation conferred by the 4-benzyloxy substituent, providing a milder and more efficient process compared to analogous transformations of 3- or 5-substituted 2-chloropyridines. Process development groups seeking robust, multigram-amenable amination procedures should prefer the 4-isomer for its favorable oxidative addition kinetics [2].

SAR Exploration: Systematic Variation of the 4-Benzyloxy Group in Kinase and GPCR Lead Optimization

The benzyloxy group at the 4-position provides a synthetically addressable handle for late-stage diversification via hydrogenolysis to the 4-hydroxypyridin-2-amine, followed by O-alkylation or Mitsunobu reactions to introduce diverse aryl and alkyl ethers. This strategy is critical in kinase inhibitor programs where the 4-benzyloxy substituent occupies a hydrophobic back pocket, as inferred from the TLR8 agonist patent landscape [1]. The ability to replace the benzyl group with substituted benzyl, heteroaryl-methyl, or cycloalkyl-methyl ethers while preserving the 2-amino-4-oxypyridine pharmacophore makes this compound a versatile advanced intermediate for parallel SAR libraries.

Computational Chemistry and Virtual Screening: Ligand-Based Pharmacophore Modeling with Defined Physicochemical Parameters

With its well-characterized computed descriptors—XLogP3-AA of 2.0, TPSA of 48.1 Ų, 1 H-bond donor, 3 H-bond acceptors, and 3 rotatable bonds [1]—4-(benzyloxy)pyridin-2-amine serves as an ideal reference compound for calibrating ligand-based pharmacophore models targeting pyridine-2-amine binding sites. Its lipophilicity is approximately 10-fold higher than the methoxy analog (ΔlogP ≈ 1.0–1.2), making it a superior hydrophobicity benchmark for virtual screening campaigns that aim to identify brain-penetrant or cell-permeable candidates while avoiding excessively lipophilic compounds.

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